4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, hydroxy, and methoxy groups attached to a benzenesulfonamide core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzenesulfonamide
- 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide exhibits unique properties due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZBCIBFBTRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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